4-(2,4-dimethylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2,4-dimethylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.09358328 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Approaches
The synthesis of 1,2,4-triazole derivatives, including compounds similar to 4-(2,4-dimethylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, has been explored through regioselective synthesis methods. These methods have demonstrated that electron-donating groups, such as methoxy, enhance the metalation and functionalization of the triazole ring, opening avenues for synthesizing a wide range of triazole derivatives (Mansueto et al., 2014).
Chemical Modification and Properties
The structural modification of 1,2,4-triazole derivatives has been extensively studied to understand their physicochemical properties and to search for new biologically active substances. These studies include the alkylation of triazole thiols, revealing insights into their pharmacological activities, such as antitumor, anti-inflammatory, and antioxidant potentials (Sameluk & Kaplaushenko, 2015).
Biological Applications
Antimicrobial and Anticancer Activities
Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. Novel compounds have shown moderate to good antimicrobial activity, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Martin, 2020). Additionally, triazole derivatives have been investigated for their anticancer properties, with certain compounds displaying potent cytotoxic agents against various cancer cell lines, underscoring their therapeutic potential (Liu et al., 2017).
Material Science and Corrosion Inhibition
Corrosion Inhibition
The application of triazole derivatives as corrosion inhibitors has been explored, with studies demonstrating their effectiveness in protecting mild steel in acid media. These inhibitors show good performance, adhering to the Langmuir adsorption isotherm, and their efficiency is closely related to their molecular structure, as revealed through quantum chemical calculations (Li et al., 2007).
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-5-10(9(2)6-8)15-11(7-16-3)13-14-12(15)17/h4-6H,7H2,1-3H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMDLSAGBIWRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)COC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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